Superior Motor Safety Margin Relative to Benzodiazepine Anxiolytic
DMP 696 demonstrates a significantly wider therapeutic window compared to the classical benzodiazepine chlordiazepoxide (CDP) in the rat defensive withdrawal model of anxiety [1]. DMP 696 reduced exit latency (anxiolytic effect) without producing sedation or ataxia at doses up to 30-fold higher than its effective dose [1]. In contrast, CDP produced significant motor impairment at the same doses required for anxiolytic efficacy [1].
| Evidence Dimension | Ratio of dose causing motor impairment to dose producing anxiolytic effect |
|---|---|
| Target Compound Data | No sedation or ataxia at doses up to 30-fold above the effective anxiolytic dose (≥ 3 mg/kg, PO) |
| Comparator Or Baseline | Chlordiazepoxide (CDP) produced significant sedation and ataxia at the same doses that were effective in reducing exit latency (10-30 mg/kg, PO) |
| Quantified Difference | DMP 696 safety margin: >30-fold; CDP safety margin: ~1-fold |
| Conditions | Rat defensive withdrawal test (anxiety model), locomotor activity, and rotarod performance (ataxia); PO administration. |
Why This Matters
This wide safety margin is critical for behavioral pharmacology studies where motoric side effects can confound the interpretation of anxiolytic or cognitive outcomes.
- [1] McElroy JF, Ward KA, Zeller KL, Jones KW, Gilligan PJ, He L, Lelas S. The CRF(1) receptor antagonist DMP696 produces anxiolytic effects and inhibits the stress-induced hypothalamic-pituitary-adrenal axis activation without sedation or ataxia in rats. Psychopharmacology (Berl). 2002 Dec;165(1):86-92. View Source
